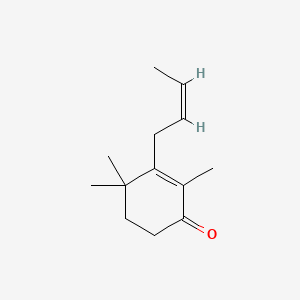![molecular formula C17H27ClN2O2 B13782380 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride CAS No. 69781-69-7](/img/structure/B13782380.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes a cyclohexylazanium group and an aminobenzoyl ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride typically involves the esterification of 4-aminobenzoic acid with 2-(cyclohexylamino)-2-methylpropan-1-ol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: Contains an octan-2-yl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride lies in its specific cyclohexylazanium group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
69781-69-7 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
[1-(cyclohexylamino)-2-methylpropan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,12-19-15-6-4-3-5-7-15)21-16(20)13-8-10-14(18)11-9-13;/h8-11,15,19H,3-7,12,18H2,1-2H3;1H |
InChI Key |
MXTWXDVUDCDPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
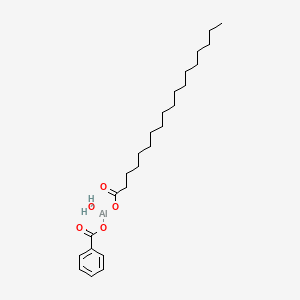


![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
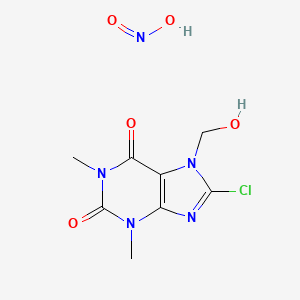

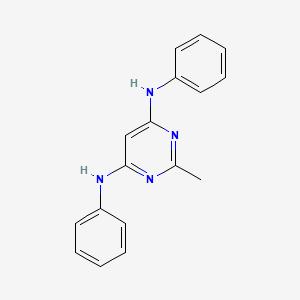
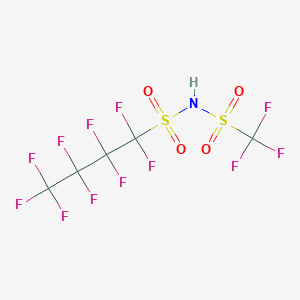
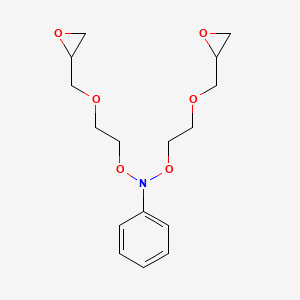
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

